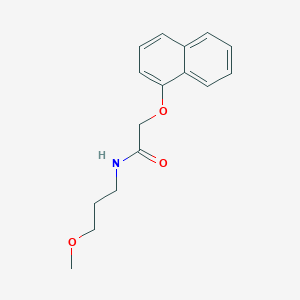![molecular formula C17H15N3O7 B4669572 N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4669572.png)
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine
Vue d'ensemble
Description
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine, also known as FANAL, is a small molecule that has been widely used in scientific research due to its unique properties and potential applications. FANAL is a synthetic compound that was first synthesized in the 1970s, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the covalent modification of the active site of enzymes. N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine contains a Michael acceptor group, which can react with the nucleophilic residues in the active site of enzymes, leading to their inhibition. N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has also been shown to bind to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the induction of apoptosis in cancer cells. N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine in lab experiments is its high potency and selectivity. N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has been shown to be a highly effective inhibitor of several enzymes, with IC50 values in the nanomolar range. Another advantage of using N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine is its stability, which allows for long-term storage and use in experiments. However, one limitation of using N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine, including the development of new synthetic methods for its production, the identification of new targets for its inhibition, and the evaluation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine and to better understand its biochemical and physiological effects.
Applications De Recherche Scientifique
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has been used in a wide range of scientific research applications, including drug discovery, enzyme inhibition studies, and protein-ligand binding assays. N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has been shown to inhibit the activity of several enzymes, including cathepsin B, a lysosomal protease that is involved in the degradation of proteins. N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has also been used as a probe to study the binding affinity of proteins to small molecules.
Propriétés
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c21-15(22)7-8-18-16(23)13(19-17(24)14-2-1-9-27-14)10-11-3-5-12(6-4-11)20(25)26/h1-6,9-10H,7-8H2,(H,18,23)(H,19,24)(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRRIONBVJHSGI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4669508.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4669513.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4669531.png)
![methyl 4,5-dimethoxy-2-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4669539.png)
![2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4669546.png)
![N-allyl-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669548.png)
![ethyl 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4669553.png)
![ethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4669559.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate](/img/structure/B4669565.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)


![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669608.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)